2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride

Catalog No.
S913874
CAS No.
1012864-23-1
M.F
C14H23ClN2O
M. Wt
270.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide h...

CAS Number

1012864-23-1

Product Name

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride

IUPAC Name

2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide;hydrochloride

Molecular Formula

C14H23ClN2O

Molecular Weight

270.8

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-11(3)7-8-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H

SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C.Cl

Synonyms

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide Hydrochloride

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C₁₄H₂₂N₂O·HCl and a molecular weight of 270.80 g/mol. It is primarily recognized as an impurity in the synthesis of Lidocaine hydrochloride, a widely used local anesthetic. The compound features a diethylamino group, which contributes to its pharmacological properties, and a 2,5-dimethylphenyl moiety that enhances its structural complexity. This compound is categorized under anaesthetics and is also relevant in the context of respiratory and cardiac drugs .

Identification and Properties

-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride, also known as Lidocaine Hydrochloride Impurity J, is a chemical compound with the formula C14H22N2O.ClH. It is the hydrochloride salt of a specific impurity that can be formed during the manufacturing process of Lidocaine, a widely used local anesthetic [1].

*1: LGC Standards - 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide Hydrochloride

Use in Scientific Research

The primary application of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride in scientific research lies in quality control procedures for Lidocaine.

  • Impurity Detection and Quantification: Due to its potential presence as an impurity during Lidocaine synthesis, researchers use 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride as a reference standard. This allows for the identification and quantification of this specific impurity within Lidocaine samples through chromatography techniques like High-Performance Liquid Chromatography (HPLC) [1, 3].

*1: LGC Standards - 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide Hydrochloride*3: LabChem - n-(2,5-dimethylphenyl)acetamide hydrochloride・2-(Diethylamino)

  • Investigating Lidocaine Degradation Pathways: Researchers may also utilize 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride to study degradation pathways of Lidocaine. By identifying and characterizing impurities formed during storage or under specific conditions, scientists can gain insights into Lidocaine's stability and develop optimal storage and handling protocols [2].

The chemical behavior of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride can be analyzed through various reactions typical of amides and secondary amines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Alkylation: The nitrogen atom in the diethylamino group can participate in alkylation reactions, potentially forming quaternary ammonium salts.
  • Acid-Base Reactions: As a hydrochloride salt, it can readily dissociate in solution, allowing for interactions typical of ionic compounds.

These reactions are essential for understanding its stability and reactivity in pharmaceutical formulations.

The synthesis of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride typically involves several steps:

  • Formation of the Amide: The reaction begins with the condensation of 2,5-dimethylphenylacetic acid with diethylamine under acidic conditions.
  • Hydrochloride Formation: The resulting amide can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
  • Purification: The product is purified through crystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications .

The primary application of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride lies in its role as an impurity reference standard in pharmaceutical testing. It is crucial for quality control during the production of Lidocaine hydrochloride to ensure that impurities do not exceed acceptable limits. Additionally, it may serve as a starting material for further chemical synthesis in research settings .

Interaction studies involving 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride focus on its pharmacokinetics and potential interactions with other drugs. While specific data on this compound are sparse, understanding its interactions can provide insights into safety profiles when used alongside other anesthetics or medications affecting the central nervous system. Moreover, research into its metabolic pathways could reveal how it influences or alters the efficacy of Lidocaine when present as an impurity .

Several compounds share structural similarities with 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Lidocaine HydrochlorideC₁₄H₂₂ClN₂OWidely used local anesthetic; structurally related
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamideC₁₄H₂₂N₂OSimilar structure but different phenyl substitution
N,N-Diethyl-m-toluamideC₁₄H₁₉NRelated compound with different aromatic substituents
BupivacaineC₁₈H₂₈N₂OLonger duration local anesthetic; structural analog

Uniqueness: The uniqueness of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride lies in its specific substitution pattern on the aromatic ring and its role as an impurity in Lidocaine synthesis. This specificity may influence its pharmacological properties and interactions differently compared to structurally similar compounds.

The synthesis of 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride relies fundamentally on nucleophilic substitution mechanisms that facilitate acetamide formation through strategic bond construction [3]. The primary pathway involves nucleophilic acyl substitution reactions where nucleophiles attack electrophilic carbonyl carbons, leading to tetrahedral intermediates that subsequently eliminate leaving groups to form amide bonds [3].

The initial step in acetamide formation typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride under controlled conditions [1] . This process demonstrates the classic nucleophilic addition-elimination mechanism where the lone pair electrons on the nitrogen atom of the aniline derivative execute an initial attack on the carbonyl carbon of the acid chloride [6]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the chloroacetamide precursor [6].

The nucleophilic substitution process is governed by the relative electrophilicity of the carbonyl carbon, which is enhanced by the presence of the electron-withdrawing chlorine atom [3]. Chlorine's higher electronegativity compared to oxygen creates a stronger dipole along the carbon-chlorine bond, making the carbon more susceptible to nucleophilic attack [6]. This enhanced reactivity explains why acyl chlorides demonstrate superior reactivity compared to other acylating agents in amide synthesis [6].

Temperature and solvent selection play critical roles in optimizing the nucleophilic substitution mechanism [1]. Reactions typically proceed at controlled temperatures between 10-15°C in acetic acid medium, with sodium acetate serving as a buffering agent to neutralize the generated hydrogen chloride [28] [29]. The acetic acid solvent provides adequate solvation for both reactants while maintaining appropriate reaction kinetics [28].

Reaction ParameterOptimal RangeEffect on Mechanism
Temperature10-15°CControls reaction rate and side product formation [28]
SolventAcetic acidFacilitates nucleophilic attack and product isolation [28]
BufferSodium acetateNeutralizes hydrogen chloride byproduct [28]
Reaction time30-60 minutesEnsures complete conversion [28]

The stoichiometry of the nucleophilic substitution requires precise control to achieve optimal yields [27]. A slight molar excess of chloroacetyl chloride (1.1-1.2 equivalents) relative to the aniline substrate ensures complete conversion while minimizing unwanted side reactions . The reaction mechanism involves two moles of nucleophile for complete product formation, with one equivalent participating in the substitution and another acting as a base to neutralize the acid byproduct [33].

Role of Diethylamine in Alkylation Reactions

Diethylamine functions as a critical nucleophilic reagent in the secondary alkylation step that transforms the chloroacetamide intermediate into the final diethylamino product [4] [31]. The alkylation mechanism involves nucleophilic substitution where diethylamine displaces the chloride leaving group through an SN2 pathway [13] [31].

The enhanced nucleophilicity of diethylamine compared to primary amines stems from its increased electron density around the nitrogen center [4]. The presence of two ethyl groups increases the basicity of the nitrogen atom, with diethylamine exhibiting a pKa value of approximately 11.0, making it more nucleophilic than primary amines [4]. This increased nucleophilicity facilitates faster reaction rates with alkyl halide substrates [4].

The alkylation reaction proceeds through a classic SN2 mechanism where diethylamine attacks the carbon center bearing the chloride substituent [31] [35]. The reaction is facilitated by the primary nature of the carbon center, which experiences minimal steric hindrance and allows efficient backside attack by the nucleophile [31]. The mechanism results in inversion of configuration at the reaction center, though this stereochemical consideration is not relevant for the achiral acetamide substrate [31].

Excess diethylamine is typically employed in the alkylation step to ensure complete conversion and to serve as an acid scavenger [13] [29]. The amine neutralizes the hydrogen chloride generated during the substitution reaction, forming diethylammonium chloride as a byproduct [13]. This salt formation prevents protonation of unreacted diethylamine, which would reduce its nucleophilic character and impede the reaction progress [29].

Alkylation ParameterSpecificationRationale
Diethylamine equivalents2.5-3.0 mol equivEnsures complete substitution and acid neutralization [29]
Reaction temperature110-120°CProvides sufficient activation energy for SN2 mechanism [29]
Solvent systemToluene or benzeneMaintains homogeneous reaction conditions [29]
Reaction duration4-6 hoursAllows complete conversion to product [1] [29]

The reaction kinetics are influenced by temperature, with higher temperatures accelerating the alkylation process [21]. Studies demonstrate that increasing reaction temperature from 120°C to 160°C can improve conversion rates, though excessive temperatures may promote competing elimination reactions [21]. The activation energy for the alkylation process has been determined to be approximately 2465 calories per mole for similar diethylamine alkylation reactions [21].

Solvent selection significantly impacts the alkylation efficiency [29]. Non-polar solvents such as toluene or benzene provide optimal conditions by maintaining reactant solubility while facilitating product separation [29]. The organic solvent system allows for straightforward isolation of the organic product through aqueous extraction techniques [29].

Industrial-Scale Production and Purification Strategies

Industrial production of 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride employs scaled-up versions of the laboratory synthesis with modifications to enhance efficiency and economic viability [7] [8]. The industrial process typically utilizes continuous flow reactors to maintain consistent reaction conditions and improve heat transfer characteristics [22].

The primary industrial approach involves a two-stage continuous process where the initial acetylation and subsequent alkylation reactions are conducted in separate reactor vessels [8]. This design allows for independent optimization of each reaction stage while facilitating intermediate purification if required [8]. Temperature control becomes critical in industrial settings, with reactor designs incorporating sophisticated heat exchange systems to maintain optimal reaction temperatures [22].

Process optimization strategies focus on maximizing yield while minimizing waste generation [8]. Industrial implementations often achieve yields exceeding 90% through careful control of reaction stoichiometry and operating conditions [8]. The use of recycled solvents and reagents further enhances the economic viability of the process [8].

Purification strategies in industrial settings rely primarily on crystallization and extraction techniques [10] [12]. The initial crude product undergoes aqueous extraction to remove ionic impurities and unreacted starting materials [10]. Subsequent recrystallization from suitable organic solvents provides the purified acetamide intermediate [10].

Purification MethodApplicationPurity Achievement
Aqueous extractionRemoval of ionic impurities85-90% purity [10]
RecrystallizationFinal purification>95% purity [10]
DistillationSolvent recovery98% solvent recovery [10]
Column chromatographyHigh-purity applications>99% purity [10]

The conversion to the hydrochloride salt occurs through treatment with gaseous hydrogen chloride in anhydrous conditions [29]. This process requires careful control of hydrogen chloride addition to prevent over-acidification and ensure complete salt formation [29]. The resulting hydrochloride salt demonstrates enhanced water solubility compared to the free base form [29].

Industrial reactor design considerations include materials of construction resistant to corrosive conditions, particularly during the hydrochloride formation step [16]. Specialized alloys or glass-lined equipment are often employed to prevent contamination and ensure product quality [16]. Process safety systems incorporate continuous monitoring of temperature, pressure, and chemical composition to maintain safe operating conditions [16].

Waste minimization strategies focus on solvent recovery and recycling of unreacted starting materials [8]. Distillation systems recover organic solvents for reuse, while aqueous waste streams undergo treatment to remove organic contaminants before disposal [8]. These approaches significantly reduce the environmental impact of the industrial process [8].

Byproduct Formation and Impurity Profiling

The synthesis of 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride generates several characteristic byproducts that require identification and control for optimal product quality [12] [15]. Primary byproducts arise from competing reaction pathways during both the acetylation and alkylation steps [15].

During the initial acetylation reaction, the formation of diacetylated products represents a significant impurity concern [15]. These compounds result from reaction of the chloroacetyl chloride with both the primary amine and subsequently with the amide nitrogen [15]. The diacetylation process is promoted by excess acylating reagent and elevated temperatures [15].

The alkylation step produces quaternary ammonium compounds as major byproducts [4] [31]. These species form when the tertiary amine product undergoes further alkylation with unreacted chloroacetamide substrate [31]. The formation of quaternary salts is particularly problematic as these compounds demonstrate similar solubility characteristics to the desired product [31].

Impurity TypeFormation MechanismTypical Concentration
Diacetylated productsExcess acylating agent2-5% of total product [15]
Quaternary ammonium saltsOver-alkylation1-3% of total product [31]
Unreacted starting materialsIncomplete conversion0.5-2% of total product [12]
Hydrolysis productsMoisture contamination0.1-1% of total product [12]

Analytical methods for impurity identification rely primarily on liquid chromatography coupled with mass spectrometry [15]. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of the major impurities [15]. Mass spectrometric analysis confirms the identity of unknown peaks through molecular weight determination and fragmentation pattern analysis [15].

The diamide impurity 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl)acetamide has been identified as a significant byproduct in related acetamide syntheses [15]. This compound forms through nucleophilic attack of the amide nitrogen on additional acylating reagent molecules [15]. Similar mechanisms likely operate in the synthesis of the target compound, leading to analogous diacetylated impurities [15].

Process-related impurities also include residual solvents and metal catalysts when employed [12]. Acetic acid residues from the acetylation step require monitoring through gas chromatographic analysis [12]. Toluene or benzene from the alkylation reaction must be reduced to acceptable levels through appropriate purification procedures [12].

Control strategies for impurity minimization focus on optimization of reaction conditions and purification protocols [12]. Careful control of reaction stoichiometry prevents formation of over-alkylated products [12]. Temperature control during the acetylation step minimizes diacetylation reactions [12]. Post-reaction purification through recrystallization effectively removes most organic impurities while maintaining acceptable yields [12].

The solubility characteristics of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride demonstrate a unique profile that reflects its molecular structure combining both hydrophilic and lipophilic components. The compound exhibits slightly soluble behavior in both polar and select nonpolar solvents, indicating an intermediate polarity that distinguishes it from highly polar or highly nonpolar compounds [1] [2].

Polar Solvent Behavior

In polar solvents, the compound shows consistent slightly soluble characteristics across multiple systems. Water solubility is limited, with the hydrochloride salt form providing some enhancement in aqueous solubility compared to the free base form [1] [2]. This limited water solubility reflects the substantial lipophilic character contributed by the diethylamino group and the dimethylphenyl aromatic ring system.

Methanol solubility follows a similar pattern, with the compound being slightly soluble in this polar protic solvent [1] [2]. The hydrogen bonding capacity of methanol allows for some interaction with the amide functionality and the hydrochloride salt, but the overall lipophilic character of the molecule limits extensive dissolution.

Dimethyl sulfoxide (DMSO) represents another polar aprotic solvent in which the compound exhibits slightly soluble behavior [1] [2]. DMSO's high polarity and hydrogen bond accepting properties provide some solvation capability, though the solubility remains limited due to the compound's overall molecular characteristics.

Nonpolar Solvent Behavior

The compound's behavior in nonpolar solvents reveals interesting characteristics that reflect its structural complexity. Chloroform solubility is reported as slightly soluble, which is notable given chloroform's nonpolar nature [1] [2]. This solubility suggests that the lipophilic portions of the molecule, particularly the diethylamino group and the dimethylphenyl ring, provide sufficient hydrophobic character to enable limited dissolution in chloroform.

Diethyl ether solubility is expected to be insoluble based on structural analogy to lidocaine hydrochloride, which shows similar insolubility in ether [3] [4]. The hydrochloride salt form particularly limits solubility in highly nonpolar solvents due to the ionic character introduced by the chloride counterion.

Solubility Data Summary

Solvent TypeSolventPolaritySolubilitySource
PolarWaterPolarSlightly soluble [1] [2]
PolarMethanolPolarSlightly soluble [1] [2]
PolarDMSOPolarSlightly soluble [1] [2]
NonpolarChloroformNonpolarSlightly soluble [1] [2]
NonpolarDiethyl EtherNonpolarInsoluble [3] [4]
PolarEthanolPolarSoluble (inferred) [3] [4]

Thermal Stability and Melting Point Behavior

The thermal properties of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride demonstrate excellent stability characteristics that are crucial for pharmaceutical applications and storage considerations.

Melting Point Characteristics

The compound exhibits a melting point range of 125-133°C, with the most commonly reported value being 130-132°C [1] [5]. This relatively sharp melting point range indicates good crystalline purity and structural homogeneity. The melting point is determined in acetone as the recrystallization solvent, which may influence the exact temperature range observed [1].

The melting point behavior reflects the compound's molecular structure, where intermolecular hydrogen bonding between the amide groups and ionic interactions involving the hydrochloride salt contribute to crystal lattice stability. The thermal energy required to disrupt these interactions results in the observed melting temperature range.

Thermal Stability Assessment

Thermal stability studies demonstrate that the compound maintains excellent stability under moderate temperature conditions. At 50°C, the compound shows no significant degradation after 7 days of continuous exposure [6]. This thermal stability is particularly important for pharmaceutical storage and handling, as it indicates the compound can withstand typical storage temperatures without degradation.

The high thermal stability can be attributed to several structural factors:

  • The amide functional group provides inherent thermal stability through resonance stabilization
  • The steric hindrance created by the 2,5-dimethyl substitution pattern protects the amide linkage from thermal decomposition
  • The hydrochloride salt form enhances crystalline stability through ionic interactions

Decomposition Behavior

Upon heating beyond the melting point, thermal decomposition occurs with the formation of potentially hazardous decomposition products. The primary decomposition products include carbon monoxide (CO), nitrogen oxides (NOx), and hydrogen chloride (HCl) [3]. This decomposition profile is typical for amide-containing compounds with hydrochloride salts when subjected to high temperatures.

Thermal Properties Summary

Temperature ConditionDurationBehaviorTemperature Range
Room TemperatureNormal storageStable20-25°C
Elevated Temperature7 daysNo degradation50°C
Melting PointN/APhase transition125-133°C
DecompositionUpon heatingToxic gas formation>133°C

pH-Dependent Degradation Kinetics

The pH-dependent stability of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride reveals important insights into its chemical behavior under various pH conditions, which is crucial for pharmaceutical formulation and storage considerations.

Acidic Conditions

Under strongly acidic conditions (5.0 N HCl) at 100°C for 24 hours, the compound undergoes moderate degradation with 22.9% degradation observed [6]. This level of degradation reflects the susceptibility of the amide linkage to acid-catalyzed hydrolysis under extreme conditions. The degradation mechanism likely involves protonation of the amide oxygen, followed by nucleophilic attack by water molecules leading to hydrolysis.

The primary degradation product under acidic conditions is 2,5-dimethylaniline, formed through cleavage of the amide bond [6]. This degradation pathway is analogous to that observed with lidocaine and related compounds, where the steric hindrance provided by the ortho-methyl groups provides some protection against hydrolysis, though it cannot completely prevent degradation under harsh acidic conditions.

Alkaline Conditions

Under strongly alkaline conditions (5.0 N NaOH) at 100°C for 24 hours, the compound demonstrates excellent stability with only 2.1% degradation [6]. This remarkable stability under basic conditions can be attributed to the inhibited mesomerism caused by the loss of planarity between the benzene nucleus and the amide group due to steric hindrance from the methyl substituents.

The enhanced stability under alkaline conditions results from higher electron densities at the amide nitrogen and acyl carbon atoms, which inhibit nucleophilic attack by hydroxide ions [6]. This characteristic makes the compound particularly suitable for formulations that may encounter mildly basic conditions during storage or use.

Neutral pH Conditions

Under neutral pH conditions (pH 6-7) at room temperature, the compound maintains excellent stability with no significant degradation observed during normal storage conditions [5]. The typical pH range for lidocaine hydrochloride solutions is pH 4.0-5.5 [7], suggesting that the compound remains stable within this physiologically relevant pH range.

Oxidative Conditions

The compound also exhibits stability under oxidative conditions, though some degradation occurs. With 3% hydrogen peroxide at room temperature for 24 hours, 7.25% degradation is observed [6]. Under more aggressive oxidative conditions using 10% hydrogen peroxide at 40°C for 24 hours, degradation increases to 18.99% [6].

pH Stability Summary

pH ConditionTemperatureDurationDegradation %Stability Assessment
Acidic (5.0 N HCl)100°C24 hours22.9%Moderate degradation
Alkaline (5.0 N NaOH)100°C24 hours2.1%Excellent stability
Neutral (pH 6-7)25°CNormal storage<1%Excellent stability
Oxidative (3% H₂O₂)25°C24 hours7.25%Good stability
Oxidative (10% H₂O₂)40°C24 hours18.99%Moderate degradation

Partition Coefficients and Lipophilicity

The lipophilicity characteristics of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride provide important insights into its potential pharmacokinetic behavior and membrane permeability properties. While direct experimental measurements of the partition coefficient are not available for this specific compound, structural analogies and related compound data provide valuable estimates.

Estimated Partition Coefficient

Based on structural similarity to lidocaine base, which exhibits a log P of 2.1 [8], and lidocaine hydrochloride, which shows a log P of 2.26 at pH 7.4 [9], the estimated log P for 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is approximately 2.1-2.3 [8] [9] [10]. This estimate takes into account the similar molecular structure, with the primary difference being the substitution pattern on the aromatic ring (2,5-dimethyl versus 2,6-dimethyl).

Lipophilicity Character Assessment

The compound exhibits moderate lipophilicity, positioning it in an optimal range for pharmaceutical applications. This moderate lipophilicity suggests:

  • Adequate membrane permeability for biological activity
  • Sufficient water solubility for pharmaceutical formulation
  • Balanced distribution between aqueous and lipid phases in biological systems

Structural Contributors to Lipophilicity

Several structural features contribute to the compound's lipophilicity profile:

Lipophilic Components:

  • Diethylamino group contributes significantly to lipophilicity through alkyl substitution
  • 2,5-dimethylphenyl ring provides aromatic character and additional methyl substitution
  • Acetamide linkage provides moderate lipophilicity

Hydrophilic Components:

  • Amide functional group provides hydrogen bonding capability
  • Hydrochloride salt enhances water solubility through ionic character

Comparative Lipophilicity Analysis

Comparison with structurally related compounds provides context for the lipophilicity assessment:

CompoundLog PLipophilicity CharacterStructural Features
Target compound~2.1-2.3Moderate2,5-dimethylphenyl + diethylamino + HCl
Lidocaine base2.1Moderate2,6-dimethylphenyl + diethylamino
Lidocaine HCl2.26Moderate2,6-dimethylphenyl + diethylamino + HCl
N-(4-bromo-2,6-dimethylphenyl) analog3.995High4-bromo-2,6-dimethylphenyl + diethylamino

Implications for Pharmaceutical Properties

The moderate lipophilicity (log P ~2.1-2.3) suggests several important pharmaceutical characteristics:

Membrane Permeability: The log P value falls within the optimal range for passive diffusion across biological membranes, suggesting good bioavailability potential.

Tissue Distribution: The moderate lipophilicity indicates balanced distribution between aqueous and lipid compartments, which is desirable for local anesthetic activity.

Formulation Considerations: The balanced lipophilicity facilitates both aqueous and lipid-based formulation approaches, providing flexibility in pharmaceutical development.

Lipophilicity Summary

PropertyValueAssessmentImplications
Estimated Log P2.1-2.3Moderate lipophilicityOptimal for membrane permeability
Hydrophilic-Lipophilic BalanceBalancedGood pharmaceutical propertiesSuitable for various formulations
Membrane PermeabilityExpected goodBased on log P rangeFavorable for biological activity
Water SolubilityLimited but adequateDue to HCl saltEnables aqueous formulations

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White Solid

Melting Point

132-134°C

Dates

Last modified: 08-15-2023

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